Bis(pentamethylcyclopentadienyl)-nickel

Description

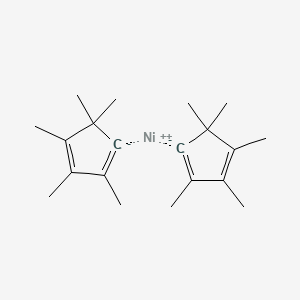

Bis(pentamethylcyclopentadienyl)nickel, often abbreviated as (Cp)₂Ni (where Cp = pentamethylcyclopentadienyl, C₅Me₅), is a organometallic nickel(II) complex. Its molecular formula is C₂₀H₃₀Ni, with a molecular weight of 353.18 g/mol . The compound is structurally characterized by two pentamethylcyclopentadienyl ligands coordinated to a central nickel atom in a sandwich-like geometry. It is synthesized via reactions involving nickel precursors and pentamethylcyclopentadienyl ligands, as detailed in studies on nickel metallocene synthesis .

(Cp*)₂Ni is notable for its applications in catalysis and materials science. For instance, it has been investigated as a catalyst for the thermal decomposition of ammonium perchlorate (AP) in propellant systems, where its redox activity and stability under high-temperature conditions are advantageous .

Properties

Molecular Formula |

C20H30Ni |

|---|---|

Molecular Weight |

329.1 g/mol |

IUPAC Name |

nickel(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Ni/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |

InChI Key |

CHPLEWYRKUFKQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Reduction Method: This method involves dissolving pentamethylcyclopentadienyl nickel(II) in a solvent and adding a reducing agent such as potassium bromide or aluminum powder to directly reduce the compound.

Methylation Method: In this method, pentamethylcyclopentadienyl is dissolved in a solvent, and a methylating agent such as methylmagnesium bromide is added.

Industrial Production Methods: Industrial production of bis(pentamethylcyclopentadienyl)nickel typically involves large-scale synthesis using the direct reduction method due to its simplicity and efficiency. The process is carried out in controlled environments to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and phosphines.

Major Products:

Oxidation: The major products of oxidation reactions are nickel oxides and other nickel-containing compounds.

Reduction: The major products of reduction reactions are nickel hydrides and other reduced nickel species.

Substitution: The major products of substitution reactions are new organometallic complexes with different ligands.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Drug Development: This compound is studied for its potential use in drug development due to its ability to form stable complexes with various biological molecules.

Industry:

Mechanism of Action

Molecular Targets and Pathways: Bis(pentamethylcyclopentadienyl)nickel exerts its effects through its ability to form stable complexes with various ligands. The compound’s nickel center can coordinate with different atoms and molecules, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the nickel center, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares (Cp*)₂Ni with structurally related nickelocene derivatives and other metallocenes:

Key Observations :

- Substituents on the cyclopentadienyl ligand significantly influence physical properties. For example, increasing methyl substitution (e.g., Cp* vs. Cp) enhances steric bulk and thermal stability .

- The liquid state of bis(ethylcyclopentadienyl)nickel(II) contrasts with the solid state of (Cp*)₂Ni , highlighting the role of ligand hydrophobicity in phase behavior .

Electrochemical Behavior

Cyclic voltammetry studies reveal distinct redox properties among metallocenes:

Key Observations :

- Ru) .

- Nickelocene shows higher reducing power compared to (Cp*)₂Ni , likely due to reduced electron-withdrawing effects from unsubstituted Cp ligands .

Catalytic Performance

In the thermal decomposition of ammonium perchlorate (AP):

| Catalyst | Peak Decomposition Temperature (°C) | Catalytic Efficiency | Key References |

|---|---|---|---|

| (Cp*)₂Ni | 326 | Moderate | |

| Heterobimetallic [(Cp)Ni-s-Ic’-RuCp] | 298 | High | |

| (Cp*)₂Ru | 345 | Low |

Key Observations :

- The heterobimetallic complex (Cp)Ni-s-Ic’-RuCp demonstrates asynergistic effect , lowering AP decomposition temperature by 28°C compared to(Cp*)₂Ni alone .

- (Cp*)₂Ru is less effective, underscoring the importance of nickel’s redox activity in this context.

Key Observations :

- Nickelocene’s carcinogenicity contrasts with the lack of explicit hazard data for (Cp*)₂Ni, suggesting that methyl substitution may mitigate toxicity .

- Liquid nickel complexes like bis(ethylcyclopentadienyl)nickel(II) pose handling challenges due to volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.